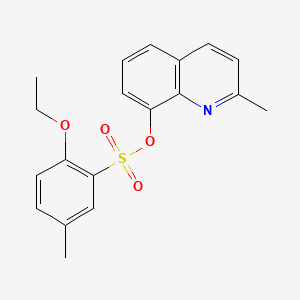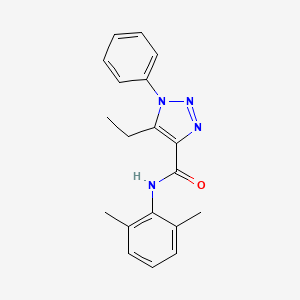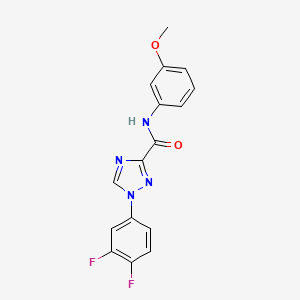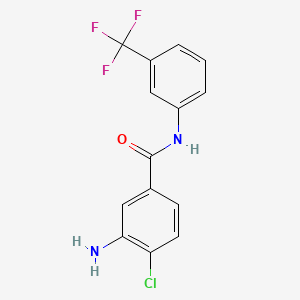![molecular formula C27H25N5O B13371079 4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile](/img/structure/B13371079.png)
4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile is a complex organic compound that features multiple functional groups, including a benzofuran moiety, a pyrimidinyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and pyrimidinyl intermediates, followed by their coupling with the piperazinyl and naphthalenecarbonitrile moieties under specific conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and piperazinyl moieties.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, it may serve as a probe to study various biochemical pathways or as a lead compound in drug discovery.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry
In the industrial sector, it could be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile would depend on its specific biological target. Typically, such compounds interact with enzymes, receptors, or other proteins, modulating their activity and thereby exerting their effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1-naphthalenecarbonitrile: Similar structure but without the tetrahydro modification.
4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-quinolinecarbonitrile: Similar structure with a quinoline ring instead of naphthalene.
Uniqueness
The uniqueness of 4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile lies in its specific combination of functional groups and the tetrahydro modification, which may confer distinct biological activities or chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C27H25N5O |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
4-(1-benzofuran-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C27H25N5O/c28-18-23-21-8-3-2-7-20(21)22(26-16-19-6-1-4-9-25(19)33-26)17-24(23)31-12-14-32(15-13-31)27-29-10-5-11-30-27/h1,4-6,9-11,16-17H,2-3,7-8,12-15H2 |
Clave InChI |
MVJICVXYTMKQTB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=CC(=C2C#N)N3CCN(CC3)C4=NC=CC=N4)C5=CC6=CC=CC=C6O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine](/img/structure/B13370999.png)

![6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13371001.png)
![3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371013.png)
![6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371026.png)



![6-(1,3-Benzodioxol-5-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371054.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371061.png)
![6-(2-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371068.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13371072.png)
![5-phenyl-3-(2,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13371073.png)
![3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B13371087.png)
